GSK-B
Description
Properties
CAS No. |
884599-96-6 |
|---|---|
Molecular Formula |
C27H31F6NO2 |
Molecular Weight |
515.5404 |
IUPAC Name |
[1-[4-Methyl-1(R)-(4-trifluoromethyl-phenyl)-pentyl]-2(S)-(4-trifluoromethyl-phenyl)-piperidin-4(R)-yl]-acetic acid |
InChI |
InChI=1S/C27H31F6NO2/c1-17(2)3-12-23(19-4-8-21(9-5-19)26(28,29)30)34-14-13-18(16-25(35)36)15-24(34)20-6-10-22(11-7-20)27(31,32)33/h4-11,17-18,23-24H,3,12-16H2,1-2H3,(H,35,36)/t18-,23-,24+/m1/s1 |
InChI Key |
JWENOJGRPMPNAG-QFWMQHCXSA-N |
SMILES |
O=C(O)C[C@H]1C[C@@H](C2=CC=C(C(F)(F)F)C=C2)N([C@@H](C3=CC=C(C(F)(F)F)C=C3)CCC(C)C)CC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-B |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Disorders
GSK-3 Inhibition in Diabetes Management
GSK-3 plays a critical role in glucose metabolism and insulin signaling. Studies have shown that inhibition of GSK-3 can improve glucose tolerance and insulin sensitivity. For instance, in animal models, conditional ablation of GSK-3β resulted in increased beta cell mass and improved glucose tolerance on high-fat diets, suggesting its potential as a therapeutic target for type 2 diabetes .
Table 1: Effects of GSK-3 Inhibition on Glucose Metabolism
Neurodegenerative Diseases
Role in Alzheimer's Disease
GSK-3 is implicated in the pathophysiology of Alzheimer's disease (AD). Multi-target inhibitors designed to inhibit both GSK-3β and cyclin-dependent kinase 5 (CDK5) have shown promise in preventing neurotoxicity associated with amyloid-beta peptides . These dual inhibitors can potentially mitigate cognitive decline by targeting multiple pathways involved in AD.
Table 2: Dual Inhibitors Targeting GSK-3β and CDK5
Psychiatric Disorders
Bipolar Disorder Treatment
Inhibition of GSK-3 has been explored as a treatment strategy for bipolar disorder (BD). Lithium, a known GSK-3 inhibitor, alongside other mood stabilizers, has demonstrated mild cognitive improvements in BD patients. Research indicates that targeting GSK-3 may enhance therapeutic outcomes for individuals suffering from mood disorders .
Cancer Therapeutics
Targeting Tumor Growth
GSK-3 is involved in various cancer pathways, making it a viable target for cancer therapy. Inhibition of GSK-3 has been associated with reduced proliferation of cancer cells and increased apoptosis. Studies have indicated that GSK-3 inhibitors could enhance the efficacy of existing chemotherapeutics by modulating key signaling pathways involved in tumor growth .
Table 3: Impact of GSK-3 Inhibition on Cancer Cell Proliferation
| Cancer Type | Study Design | Result | Reference |
|---|---|---|---|
| Breast Cancer | In vitro assays | Reduced cell proliferation with GSK-3 inhibitors | |
| Colorectal Cancer | Animal studies | Increased apoptosis with combined therapy |
Case Study 1: Diabetes Management
In a study involving β-Gsk-3β−/− mice, researchers observed significant improvements in glucose tolerance and insulin secretion compared to control groups. The findings suggest that targeted inhibition of GSK-3 could be an effective strategy for managing type 2 diabetes through enhanced insulin signaling pathways .
Case Study 2: Alzheimer's Disease
A recent investigation into multi-target drugs revealed that compounds inhibiting both GSK-3β and CDK5 not only protected neuronal cells from amyloid-beta toxicity but also improved cognitive functions in animal models. This highlights the importance of polypharmacology in developing effective treatments for complex neurodegenerative diseases .
Chemical Reactions Analysis
Indirubin-3′-Oxime Derivatives
-
Chalcone Addition : Indirubin-3′-oxime reacts with substituted chalcones via aldol condensation.
-
Amine Functionalization : Secondary amines (e.g., morpholine, piperazine) are introduced via nucleophilic substitution or reductive amination.
-
Click Chemistry : Azide-alkyne cycloaddition (Huisgen reaction) generates triazole-linked derivatives (e.g., compound 6n ).
Key Reaction Conditions :
-
Solvents: Ethanol, DMF, or THF under reflux (60–80°C).
-
Catalysts: K₂CO₃ for deprotonation, Cu(I) for click chemistry.
-
Yields: 70–90% for chalcone additions; 65–85% for click products.
Critical Binding Interactions with GSK-3β
Structural Motifs and Reactivity (Sources , , ):
| Compound | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Indirubin-3′-oxime | -12.1 | H-bonds: Val135, Ile62; π-π stacking: Phe67, Tyr134 |
| Oxazole-4-carboxamide (Compound 1 ) | -14.9 | H-bonds: Asp133, Arg141; hydrophobic: Leu132, Val110 |
| Diazine derivative (8 ) | -13.8 | H-bonds: Asp200, Gln185; π-alkyl: Val70, Leu188 |
Mechanistic Insights :
-
Priming Phosphorylation : Substrates with SXXXS motifs (e.g., β-catenin) require priming kinase activity for GSK-3β processive phosphorylation .
-
Hydrogen Bond Networks : Asp133 and Val135 form critical H-bonds with oxime groups, enhancing inhibitory potency .
Reaction Selectivity and Off-Target Effects
Kinase Inhibition Profile (Source ):
GSK-3β inhibitors often cross-react with DYRK1A/B due to conserved catalytic residues (e.g., Asp247).
| Inhibitor | GSK-3β IC₅₀ (nM) | DYRK1A IC₅₀ (nM) | Selectivity (Fold) |
|---|---|---|---|
| Oxazole-4-carboxamide | 3.3 | 140 | 42.4 |
| Indirubin-6f | 18.2 | >1,000 | >55 |
SAR Observations :
-
Substituent Effects : Ethoxy groups at R₁ (e.g., 6f ) improve selectivity by avoiding DYRK1A’s steric gatekeeper residues .
-
Bulk Tolerance : Bulky substituents (e.g., OC₃H₇ in 6i ) reduce affinity due to conformational strain in the ATP-binding pocket .
ADMET and Solubility Optimization
Guidelines from GSK’s Solvent Sustainability Data (Source , ):
-
LogP Threshold : Optimal range 1–3 to balance permeability and solubility.
-
Polar Surface Area (PSA) : <90 Ų for CNS penetration (e.g., compound 6n : PSA = 78 Ų).
-
Toxicophores : Avoid nitro groups (hepatotoxicity) and primary amines (hERG inhibition).
Biotransformation Reactions :
-
Oxime Hydrolysis : Indirubin-3′-oxime derivatives undergo hepatic hydrolysis to release nitric oxide, contributing to cytotoxicity .
-
N-Dealkylation : Morpholine and piperazine moieties are metabolized to secondary amines, enhancing renal clearance .
Computational Validation
Free Energy Perturbation (FEP) (Source , ):
-
ΔG Binding : Correlates with experimental IC₅₀ (R² = 0.88).
-
vdW Dominance : 70–80% of binding energy arises from hydrophobic interactions (e.g., Leu132, Val110).
Comparison with Similar Compounds
GSK Series (GSK-A, GSK-C, GSK-D)
GSK-B shares structural and functional similarities with other compounds in the GSK series, as evidenced by high-throughput screening (HTS) and pharmacological studies:
Key Findings :
- This compound and GSK-A exhibit superior brain penetration due to lipophilicity and lack of P-glycoprotein (P-gp) efflux, unlike GSK-C, which is a P-gp substrate .
- This compound shows moderate cytotoxicity (pIC50 >4), comparable to GSK-D but distinct from GSK-A, which has lower cytotoxicity .
Comparison with Functionally Similar Compounds
Solubility Prediction Performance
This compound’s solubility modeling performance was compared to other solutes using the RF-hybrid framework. Iterative addition of experimental data significantly improved predictions:
Key Findings :
- This compound’s solubility prediction improved by 45% (RMSE reduction from 1.45 to 0.75) with three iterative solvent measurements, outperforming the aggregated solute average .
- The compound’s "soft" physicochemical properties made it a favorable candidate for iterative modeling, requiring fewer experiments to achieve high accuracy .
Comparison with Transcellular Drugs (Naproxen) and P-gp Substrates (Amprenavir)
| Property | This compound | Naproxen | Amprenavir | |
|---|---|---|---|---|
| Lipophilicity | High | High | Moderate | |
| Brain Penetration | Efficient | Efficient | Limited (P-gp substrate) | |
| Primary Use | Research tool | NSAID | Antiretroviral |
Key Findings :
- This compound and naproxen share high lipophilicity and efficient brain penetration, unlike amprenavir, which is hindered by P-gp efflux .
Research Implications and Limitations
- Structural Analogues : The GSK series (A, B, C, D) provides insights into structure-activity relationships for optimizing brain penetration and minimizing cytotoxicity .
- Solubility Modeling : this compound’s iterative prediction framework demonstrates the value of integrating experimental data into machine learning models, reducing reliance on large datasets .
- Limitations : Most comparisons are context-specific (e.g., solubility in organic solvents vs. brain penetration studies), and broader generalizations require multi-context validation .
Preparation Methods
Core Scaffold Construction
The synthesis begins with the acylation of 4-bromopyridin-2-amine using cyclopropanecarbonyl chloride in the presence of pyridine, yielding N-(4-bromopyridin-2-yl)cyclopropanecarboxamide (1 ). This intermediate undergoes Suzuki–Miyaura cross-coupling with tert-butyl-2,5-dihydro-1H-pyrrole-1-carboxylate-3-pinacol ester under Pd(dppf)Cl₂ catalysis, producing 2 with a 71% yield. Subsequent Boc deprotection using HCl generates the amine 3 , a pivotal intermediate for further functionalization.
Functional Group Diversification
Compound 3 serves as the substrate for multiple derivatization pathways:
-
Acylation : Reaction with acetyl chloride forms the short-chain amide 10 (13% yield after HPLC purification).
-
Sulfonylation : Treatment with sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of triethylamine yields sulfonamide derivatives 16–18 .
-
Reductive Amination : Enantioselective reactions with (S)- and (R)-Boc-pyrrolidine aldehydes followed by deprotection produce chiral amines (S )-15 and (R )-15 .
Development of 1,2,4-Oxadiazole-Containing Inhibitors
Boronic Ester Intermediate Formation
Cross-coupling of 1 with bis(pinacolato)diboron generates the boronic ester 21 , which reacts with aryl bromides (e.g., 2-bromo-5-phenylthiophene) to form nitriles 22–26 . Subsequent reflux with hydroxylamine hydrochloride converts these nitriles into amidoximes 27–31 , which cyclize in the presence of trimethyl orthoformate and BF₃·Et₂O to yield 1,2,4-oxadiazoles 32–36 .
Structural Optimization for Potency
Compound 36 (IC₅₀ = 70 nM) exemplifies the impact of oxadiazole-thiophene motifs on inhibitory activity. X-ray crystallography (PDB: 8QJI) reveals a dual binding mode where the oxadiazole interacts with Lys85 via H-bonds, while the thiophene engages in hydrophobic interactions with Cys199 and Val70. Replacement of oxadiazole with phenyl groups (e.g., 37 ) reduces activity (IC₅₀ > 1 µM), underscoring the importance of heterocyclic motifs.
Characterization and Analytical Validation
X-ray Crystallographic Analysis
The co-crystal structure of 36 with GSK-3β (3.02 Å resolution) confirms critical interactions:
Thermal Shift Assay
Compounds 11 and 36 increase GSK-3β’s melting temperature by 13°C and 14°C, respectively, indicating strong target engagement.
Biological Evaluation and Structure-Activity Relationships (SAR)
Inhibitory Potency
The following table summarizes IC₅₀ values for key compounds:
| Compound | IC₅₀ (nM) | Key Structural Features |
|---|---|---|
| 36 | 70 | 1,2,4-Oxadiazole, thiophene |
| 32 | 257 | Oxadiazole, phenyl substituent |
| 34 | 185 | Oxadiazole, pyridyl substituent |
| 37 | >1000 | Phenyl replacement for oxadiazole |
Kinetic Studies
Lineweaver–Burk plots confirm competitive inhibition for 36 (Kᵢ = 60.3 nM), consistent with ATP-binding site occupancy.
Comparative Synthesis Routes for Dual GSK-3β/AChE Inhibitors
Pyridothiazole-Tacrine Hybrids
Mitsunobu reaction of pyridothiazole ester 3 with N-ethanol tacrine yields 2a , which is hydrolyzed to 2b (carboxylic acid) and further functionalized to 2c–2d . These hybrids exhibit dual inhibitory activity, with 2a showing IC₅₀ = 120 nM for GSK-3β and 8 nM for acetylcholinesterase (AChE).
Diamine-Linked Analogues
Amination of intermediate 4 with alkyldiamines produces 5a–5g , which are evaluated for blood-brain barrier permeability and neuroprotective effects.
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the primary biochemical pathways involving GSK-B, and how can researchers validate their role in specific cellular processes?
- Methodology : Use kinase activity assays (e.g., radiometric or fluorescence-based) to measure this compound activity in cell lysates under controlled conditions. Validate pathway involvement via siRNA knockdown or CRISPR-Cas9 gene editing, followed by Western blotting to assess downstream targets (e.g., β-catenin phosphorylation) .
- Data Interpretation : Compare results to established pathway maps (e.g., Wnt/β-catenin signaling) and use statistical tools like ANOVA to confirm significance. Reference systematic reviews for cross-verification .
Q. How should researchers design initial experiments to assess this compound inhibition in vitro?
- Experimental Design :
- Controls : Include positive controls (e.g., known inhibitors like CHIR99021) and negative controls (vehicle-only treatments).
- Dose-Response : Test compound solubility (e.g., using methods validated in ) across a logarithmic concentration range (1 nM–10 µM).
- Replicates : Perform triplicate measurements to account for variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound solubility data across studies?
- Analysis Framework :
- Source Evaluation : Cross-check solvent systems (e.g., DMSO vs. aqueous buffers) and temperature conditions. For example, COSMO-RS predictions may overestimate solubility in nonpolar solvents compared to experimental measurements .
- Statistical Reconciliation : Apply Benjamini-Hochberg correction to control for false discovery rates when comparing multiple datasets .
- Table: Solubility Prediction vs. Experimental Data
| Method | Mean Error (g/100g) | R² Value |
|---|---|---|
| COSMO-RS | ±0.15 | 0.82 |
| 10-Fold Cross-Validation | ±0.22 | 0.75 |
| Source: Adapted from |
Q. What advanced statistical methods are suitable for analyzing high-throughput screening (HTS) data for this compound inhibitors?
- Data Processing :
- Normalization : Use Z-score scaling to account for plate-to-plate variability.
- Feature Selection : Apply Lasso regression to identify critical variables (e.g., compound hydrophobicity, molecular weight) influencing inhibition .
Q. How to optimize computational models for predicting this compound ligand binding affinities?
- Model Development :
- Training Data : Curate a diverse dataset of crystallized this compound-inhibitor complexes (PDB sources) with binding energies.
- Algorithm Selection : Compare machine learning approaches (e.g., Random Forest vs. Gradient Boosting) using metrics like RMSE and MAE .
Data Integrity & Reproducibility
Q. What standards should be followed when publishing this compound-related experimental data?
- Documentation :
- Materials : Specify enzyme lot numbers, buffer compositions (e.g., 20 mM Tris-HCl, pH 7.5), and incubation times.
- Raw Data : Deposit kinetic curves and dose-response plots in repositories like Zenodo or Figshare, citing DOIs in the manuscript .
Q. How can researchers mitigate bias in literature reviews on this compound's therapeutic potential?
- Search Strategy :
- Databases : Use PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND (inhibition OR phosphorylation) NOT review") .
- Inclusion Criteria : Prioritize studies with rigorous controls (e.g., sham-treated cohorts in animal models) .
Conflict Resolution & Peer Review
Q. What steps should be taken when peer reviewers highlight inconsistencies in this compound mechanistic data?
- Response Protocol :
Re-analyze raw data (e.g., re-plot dose-response curves with 95% confidence intervals).
Conduct additional experiments (e.g., isothermal titration calorimetry for binding affinity confirmation).
Cite conflicting findings transparently in the discussion section, proposing hypotheses for divergence (e.g., cell-type-specific expression) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
